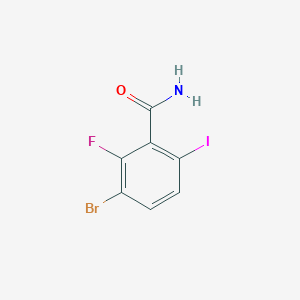

3-Bromo-2-fluoro-6-iodobenzamide

Description

Significance of Polyhalogenated Aromatic Systems in Contemporary Organic Synthesis

Polyhalogenated aromatic systems, which are benzene (B151609) rings substituted with multiple halogen atoms, are of immense interest in modern organic synthesis. The presence of different halogens on the same aromatic ring allows for selective chemical transformations. Chemists can target one halogen over another in cross-coupling reactions, a cornerstone of modern synthesis, by carefully choosing reaction conditions like catalysts, ligands, and solvents. acs.org This site-selectivity is a powerful tool for building complex molecules with precision. acs.org

The electronic properties of the aromatic ring are significantly altered by the presence of halogens, influencing its reactivity in electrophilic and nucleophilic substitution reactions. wuxibiology.com This feature is particularly useful in designing synthetic routes where specific positions on the ring need to be functionalized. Furthermore, polyhalogenated compounds serve as precursors for a wide array of other functional groups, expanding their synthetic utility. oup.combeilstein-journals.org

The Benzamide (B126) Moiety as a Core Synthetic Scaffold

The benzamide group, consisting of a benzene ring attached to an amide functional group, is a fundamental building block in organic and medicinal chemistry. researchgate.netontosight.ai Amide bonds are prevalent in biological systems, and incorporating the benzamide moiety into molecules can impart a range of desirable pharmacological properties. researchgate.netresearchgate.net

Benzamide derivatives have been extensively studied and have shown a wide spectrum of biological activities, including antimicrobial, analgesic, and anticancer effects. researchgate.netwalshmedicalmedia.com The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes the benzamide scaffold a reliable anchor for designing new therapeutic agents. nih.govtandfonline.com Its presence can influence a molecule's conformation and its ability to bind to biological targets.

Specific Academic Interest in 3-Bromo-2-fluoro-6-iodobenzamide within Research Disciplines

The specific arrangement of three different halogens—bromine, fluorine, and iodine—on the benzamide framework makes this compound a compound of significant academic interest. The distinct reactivity of each halogen atom (iodine being the most reactive in many cross-coupling reactions, followed by bromine) provides a platform for sequential, site-selective modifications.

This trifunctionalized scaffold allows researchers to introduce different molecular fragments at specific positions on the benzene ring, leading to the creation of diverse and complex molecular architectures. For instance, the iodine atom can be selectively replaced in a Suzuki or Sonogashira coupling, leaving the bromine and fluorine atoms available for subsequent transformations. This step-wise functionalization is a key strategy in the synthesis of novel pharmaceutical intermediates and materials.

The compound has been noted as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor in the synthesis of 3-bromo-2-fluoro-6-iodobenzonitrile, a related halogenated aromatic compound. figshare.com This highlights its role as a valuable building block in multi-step synthetic sequences.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 217816-60-9 |

| Molecular Formula | C₇H₄BrFINO |

| Molecular Weight | 343.92 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFINO/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVCKYMZLWKZMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Bromo 2 Fluoro 6 Iodobenzamide and Analogues

Regioselective Halogenation Approaches

Regioselective halogenation involves the selective introduction of a halogen atom at a specific position on an aromatic ring. The challenge in synthesizing a tri-halogenated compound like 3-bromo-2-fluoro-6-iodobenzamide lies in controlling the position of each of the three different halogens. This is typically achieved through a combination of leveraging the inherent directing effects of the substituents and employing specific reaction protocols.

Sequential halogenation is a fundamental strategy for building complex polyhalogenated aromatic systems. This approach involves a multi-step synthesis where halogens are introduced one at a time. The order of introduction is crucial, as the first substituent will influence the position of the second, and both will influence the third. For instance, starting with a fluorinated benzamide (B126), the fluorine atom and the amide group will direct subsequent halogenations.

The synthesis often begins with a simpler, commercially available halogenated precursor. For example, a synthetic route could start with a bromo-fluoro-benzene derivative, which is then subjected to further functionalization. A subsequent iodination step can be performed using various reagents. One study successfully synthesized 3-iodo-5-substituted-2-hydroxyacetophenones by treating the corresponding 5-substituted-2-hydroxyacetophenones with N-iodosuccinimide (NIS) in acetic acid under reflux univen.ac.za. This highlights a common method for introducing iodine onto an already substituted ring. The yields for these iodination reactions were reported to be in the range of 55-75% univen.ac.za.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-fluoro-2-hydroxyacetophenone | N-iodosuccinimide (NIS) | Acetic Acid, Reflux, 2h | 5-fluoro-2-hydroxy-3-iodoacetophenone | N/A | univen.ac.za |

| 5-substituted-2-hydroxyacetophenones | N-iodosuccinimide (NIS) | Acetic Acid, Reflux | 3-iodo-5-substituted-2-hydroxyacetophenones | 55-75 | univen.ac.za |

Electrophilic aromatic substitution is the most common mechanism for introducing halogens onto an aromatic ring. taylorfrancis.comwikipedia.org The reaction involves an electrophilic halogen species (X⁺) that attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. wikipedia.orgmasterorganicchemistry.com For less reactive aromatic rings, a Lewis acid catalyst such as AlCl₃ or FeCl₃ is often required to generate a more potent electrophile by complexing with the halogen (e.g., Br₂ or Cl₂) wikipedia.orgmasterorganicchemistry.com.

The regioselectivity of the reaction is dictated by the existing substituents. In the context of a precursor to this compound, the fluorine atom is an ortho-, para-director, while the amide group is also an ortho-, para-director (directing to its own ortho and para positions). Controlling the reaction conditions—such as temperature, solvent, and the specific halogenating agent—is essential to achieve the desired isomer and prevent the formation of product mixtures wikipedia.org. For iodination, the reaction is slightly different as I₂ is less reactive. An oxidizing agent, such as nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid, is used to generate the electrophilic iodine species, often proposed to be I⁺ or the triiodine cation I₃⁺ wikipedia.orgyoutube.com.

Palladium-catalyzed C-H activation has also emerged as a powerful method for regioselective halogenation. This technique can direct halogenation to the ortho position of a directing group, even when electronic factors would favor another position nih.govnih.govacs.org. For example, using a palladium acetate (B1210297) catalyst can furnish ortho-halogenated benzodiazepinones, whereas direct halogenation with N-halosuccinimides (NXS) without a catalyst leads to substitution on a different aromatic ring of the molecule nih.govnih.gov.

In recent years, there has been a significant push to develop more environmentally friendly, or "green," halogenation methods. taylorfrancis.com These methodologies aim to reduce waste, avoid toxic reagents, and use safer solvents. A prominent green approach involves using hydrogen peroxide (H₂O₂) as a clean oxidant with a halide source (like HBr or a halide salt), where the only byproduct is water scholaris.caresearchgate.netingentaconnect.comrsc.org.

This method has been successfully applied to the bromination and iodination of activated aromatic rings. scholaris.caresearchgate.net The combination of hydrobromic acid and hydrogen peroxide in solvents like ethanol, water, or even under solvent-free conditions provides high yields and good regioselectivity, often comparable or superior to traditional methods using N-bromosuccinimide (NBS) in tetrahydrofuran (B95107) (THF) scholaris.caresearchgate.netingentaconnect.com. Oxidative halogenation can also be catalyzed by high-oxidation-state metal complexes, such as those of vanadium(V) or molybdenum(VI), using hydrogen peroxide as the terminal oxidant rsc.org. Another sustainable approach involves using ultrasound to promote the reaction, as demonstrated in a catalyst-free synthesis of 3-bromo-4-fluorobenzaldehyde (B1265969) using sodium hypochlorite (B82951) as the oxidant google.com.

| Method | Halogen Source | Oxidant/Catalyst | Solvent | Byproduct | Reference |

|---|---|---|---|---|---|

| Traditional | N-Bromosuccinimide (NBS) | None | Tetrahydrofuran (THF) | Succinimide | scholaris.caresearchgate.net |

| Green | Hydrobromic Acid (HBr) | Hydrogen Peroxide (H₂O₂) | Ethanol, Water, or none | Water | scholaris.caresearchgate.netingentaconnect.com |

| Green (Catalytic) | Halide Salts | V(V) or Mo(VI) complexes / H₂O₂ | Various | Water | rsc.org |

Directed Ortho Metalation (DoM) in Polyhalogenated Benzamide Synthesis

Directed ortho metalation (DoM) is a powerful and highly regioselective technique for functionalizing aromatic rings. wikipedia.orgchem-station.com The strategy relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base (typically n-BuLi or s-BuLi). This coordination directs the base to deprotonate the nearest (ortho) position, creating a stable aryllithium intermediate. wikipedia.orgresearchgate.net This intermediate can then be trapped with a wide variety of electrophiles to install a new substituent exclusively at that ortho position wikipedia.org.

The tertiary amide group (-CONR₂) is one of the most powerful directing groups in DoM chemistry. acs.orgsci-hub.box In the synthesis of a compound like this compound, a plausible strategy would involve starting with a di-substituted benzamide, for example, 2-fluoro-6-iodobenzamide (B1404400). The amide group would direct lithiation to the C-3 position (ortho to the amide and meta to the iodine and fluorine).

The general process involves treating the benzamide substrate with a strong lithium base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures (typically -78 °C) in an anhydrous solvent like THF researchgate.netsci-hub.box. The resulting ortho-lithiated species is then quenched with an electrophilic bromine source (e.g., Br₂, CBr₄, or 1,2-dibromoethane) to introduce the bromine atom at the C-3 position. The amide group's strong directing ability often overrides the electronic effects of other substituents, providing excellent regiocontrol sci-hub.boxias.ac.in. This method is highly versatile for creating polysubstituted aromatic compounds that are difficult to access through classical electrophilic substitution reactions ias.ac.inuwindsor.ca.

While amides are excellent directing groups, their conversion to other functional groups can sometimes be challenging uwindsor.ca. An effective alternative is the use of the carboxylate group (-COO⁻Li⁺) as a directing group. acs.org This strategy involves the ortho-metalation of an unprotected benzoic acid. organic-chemistry.org The synthesis begins by treating the benzoic acid with at least two equivalents of a strong base (e.g., s-BuLi/TMEDA). The first equivalent deprotonates the acidic proton of the carboxylic acid to form the lithium carboxylate, which then acts as the directing group. The second equivalent deprotonates the ortho position organic-chemistry.orgunblog.fr.

This method provides a powerful alternative to amide-directed strategies and can sometimes offer different or complementary regioselectivity depending on the base system used. For example, the metalation of o-anisic acid with s-BuLi/TMEDA occurs exclusively at the position adjacent to the carboxylate, while using a different base system (n-BuLi/t-BuOK) results in a reversal of regioselectivity, directing the metalation ortho to the methoxy (B1213986) group organic-chemistry.orgunblog.fr. This tunability makes carboxylate-directed metalation a valuable tool for the regioselective synthesis of highly substituted aromatic building blocks organic-chemistry.org.

Ortho-Functionalization through Metal-Halogen Exchange

Metal-halogen exchange is a powerful technique for the regioselective functionalization of aryl halides. wikipedia.org In the context of this compound, this strategy can be envisioned for introducing substituents ortho to a halogen atom. The exchange rate is typically fastest for iodine, followed by bromine, and then chlorine, with fluorine being generally unreactive. wikipedia.org This differential reactivity allows for selective metalation at the iodo- or bromo-position.

For a substrate like this compound, a lithium-halogen exchange would preferentially occur at the C-I bond, the most labile of the carbon-halogen bonds. harvard.edu This would generate a potent aryllithium nucleophile at the C-6 position, which can then be quenched with various electrophiles to introduce a wide range of functional groups. The reaction is typically performed at low temperatures (e.g., -78 °C) using organolithium reagents such as n-butyllithium or t-butyllithium. princeton.edu

The amide group itself is a powerful directed metalation group (DMG), capable of directing lithiation to the ortho C-H bond. nih.gov In the case of a 2-fluoro-6-iodobenzamide precursor, the amide group would direct metalation to the C-2 position. However, the presence of the fluorine atom at this position complicates a direct C-H activation. Instead, the fluorine atom itself can act as a directing group for ortho-lithiation. researchgate.net In a polyhalogenated system, the outcome is a result of the interplay between the directing power of the amide and fluoro groups and the relative ease of halogen exchange.

A plausible strategy for synthesizing a this compound analogue could start from a 2-fluoro-6-iodobenzamide. The amide group would direct metal-halogen exchange. Subsequent reaction with an electrophile would introduce a substituent at the C-6 position. Further functionalization at the C-3 position could then be achieved through another directed metalation or cross-coupling reaction.

Table 1: Reactivity of Halogens in Metal-Halogen Exchange

| Halogen | Relative Rate of Exchange | Typical Reagents |

|---|---|---|

| Iodine | Fastest | n-BuLi, t-BuLi |

| Bromine | Intermediate | n-BuLi, t-BuLi, i-PrMgCl/LiCl |

| Chlorine | Slow | n-BuLi, s-BuLi |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, and are particularly well-suited for the functionalization of polyhalogenated arenes. nih.gov

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Sonogashira, Stille, Buchwald-Hartwig) for Polyhalogenated Arenes

Palladium catalysts, in combination with various phosphine (B1218219) ligands, are highly effective for the selective functionalization of aryl halides. nih.gov The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl >> F, which allows for chemoselective reactions on polyhalogenated substrates. nih.gov

Suzuki-Miyaura Coupling: This reaction forms a C-C bond between an aryl halide and an organoboron reagent. For a substrate like this compound, the reaction could be selectively performed at the C-I bond under mild conditions, leaving the C-Br bond intact for subsequent transformations. rsc.orgresearchgate.net The choice of palladium catalyst and ligand is crucial for achieving high selectivity and yield. nih.gov

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne to form an arylalkyne. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond would allow for selective alkynylation at the C-6 position. nih.gov Copper(I) is often used as a co-catalyst. google.com

Stille Coupling: The Stille reaction involves the coupling of an aryl halide with an organostannane reagent. It offers a broad substrate scope and tolerance to various functional groups. The reactivity trend of the halogens is also exploited for selective functionalization.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. For polyhalogenated benzamides, this allows for the introduction of amino groups at specific positions. The selectivity is again dictated by the nature of the halogen, with the C-I bond being the most reactive. researchgate.net

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Polyhalogenated Arenes

| Reaction | Coupling Partner | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron reagent | C-C | Mild conditions, high functional group tolerance. rsc.orgresearchgate.net |

| Sonogashira | Terminal alkyne | C-C (sp) | Forms arylalkynes, often uses a Cu(I) co-catalyst. nih.govgoogle.com |

| Stille | Organostannane | C-C | Broad scope, but toxicity of tin reagents is a concern. |

Copper-Catalyzed Coupling Methodologies for C-X Bond Formation

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of C-O, C-S, and C-N bonds. sustech.edu.cn These reactions often require higher temperatures than their palladium-catalyzed counterparts but can be advantageous for certain substrates. nih.gov

The Ullmann reaction traditionally involves the coupling of an aryl halide with an alcohol, thiol, or amine in the presence of a stoichiometric amount of copper. nih.gov Modern variations utilize catalytic amounts of copper with appropriate ligands. For a polyhalogenated benzamide, the Ullmann reaction could be used to introduce ether, thioether, or amino functionalities, with selectivity again favoring the more reactive C-I bond.

Site-Selective Functionalization of Polyhalogenated Substrates with Identical Halogen Groups

Achieving site-selectivity in the functionalization of polyhalogenated substrates where the halogens are identical is a significant challenge. nih.govescholarship.org Selectivity in these cases is governed by more subtle electronic and steric effects. For instance, in a dibrominated benzamide, the bromine atom ortho to the electron-withdrawing amide group may be more activated towards oxidative addition than a bromine atom in a different position. The steric hindrance around a halogen atom can also play a crucial role in determining the site of reaction. nih.gov

Recent advances have shown that the choice of ligand, solvent, and additives can significantly influence the site-selectivity of cross-coupling reactions on such substrates. escholarship.org By carefully tuning the reaction conditions, it is possible to direct the functionalization to a specific, desired position. nih.gov

Novel Synthetic Pathways and Cascade Reactions

To improve synthetic efficiency and reduce the number of steps, novel synthetic pathways and cascade reactions are continuously being developed for the synthesis of complex molecules.

One-Pot Transformations for Enhanced Synthetic Efficiency

For example, a one-pot procedure could start with a dihalogenated benzamide, where the first step is a selective metal-halogen exchange or a directed ortho-metalation, followed by quenching with an electrophile. Then, without isolating the product, a second catalyst system could be introduced to perform a cross-coupling reaction at the remaining halogenated site. Such strategies require careful planning and optimization of reaction conditions to ensure compatibility of all reagents and catalysts. ichem.mdresearchgate.netrasayanjournal.co.in

Amide Activation Strategies in Cyclization Reactions

The inherent stability of the amide bond presents a significant challenge in its use for constructing cyclic structures. However, modern synthetic chemistry has introduced several effective activation strategies to overcome this hurdle, enabling the synthesis of diverse heterocyclic systems. Electrophilic activation is a primary method, wherein the amide oxygen is targeted by a strong electrophile, transforming the otherwise unreactive amide into a highly reactive intermediate.

One prominent strategy involves the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which converts secondary amides into reactive nitrilium species and tertiary amides into keteniminium intermediates. nih.govresearchgate.net These intermediates are susceptible to attack by various nucleophiles, leading to domino-like transformations and the formation of complex ring systems. nih.govresearchgate.net For instance, the reaction of an activated α-aryl amide with an alkyl azide (B81097) can be rerouted from a simple α-amination to a cyclization cascade, yielding seven-membered ring amidinium triflates through a Friedel–Crafts-like intramolecular cyclization. nih.govacs.org The efficiency of these reactions is often dependent on the electronic properties of the substituents on the aromatic moieties.

Another innovative approach is the redox cyclization of amides using nitrous oxide (N₂O) as a nitrogen donor. organic-chemistry.org This method utilizes directed ortho metalation (DoM) with organolithium reagents to generate an aryl lithium intermediate. This intermediate is then trapped by N₂O, initiating a redox cyclization to form heterocycles like benzotriazin-4(3H)-ones. This process is notable for avoiding the need for external oxidants and tolerating a wide range of functional groups, including halogens. organic-chemistry.org

The choice of base and reaction conditions can significantly influence the outcome of these cyclization reactions. In Tf₂O-mediated activations, quinoline-based compounds have been identified as essential for promoting both the initial amide activation and subsequent cyclization steps. nih.govacs.org Optimization of parameters such as stoichiometry and temperature is crucial for maximizing the yield of the desired cyclic product. acs.org

Table 1: Effect of Reaction Parameters on Amidinium Triflate Synthesis

This interactive table summarizes the optimization of reaction conditions for the cyclization of 2-phenylacetamide (B93265) with homobenzylazide, as described in scholarly research.

| Entry | Amide (equiv) | Tf₂O (equiv) | Base (equiv) | Temperature (°C) | Yield (%) |

| 1 | 1 | 2 | Quinoline (4) | 0 to 25 | 45 |

| 2 | 1 | 2 | Quinoline (2) | 0 to 25 | 62 |

| 3 | 1 | 2 | 2-Chloroquinoline (2) | 0 to 25 | 85 |

| 4 | 1 | 2 | 2,4-Dichloroquinoline (2) | 0 to 25 | 92 |

| 5 | 1 | 1.5 | 2,4-Dichloroquinoline (2) | 0 to 25 | 78 |

These strategies showcase the versatility of amide activation in generating complex heterocyclic scaffolds from relatively simple benzamide precursors.

Regioselective Derivatizations of Complex Benzamide Scaffolds

Complex benzamide scaffolds, such as this compound, are characterized by multiple substitution points, making regioselective functionalization a significant synthetic challenge. The distinct reactivity of different carbon-halogen bonds is key to achieving such selectivity. Generally, the carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions, followed by the carbon-bromine bond, while the carbon-fluorine bond is the most inert. This reactivity differential allows for sequential and site-selective modifications.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the regioselective derivatization of polyhalogenated benzamides. nih.gov For instance, in a molecule containing both bromo and iodo substituents, a Sonogashira or Suzuki coupling can be selectively performed at the more reactive iodo-position under carefully controlled conditions, leaving the bromo-position intact for subsequent transformations.

Another critical technique is lithium-halogen exchange. This reaction is typically faster for heavier halogens at low temperatures. Consequently, treating a bromo-iodo-substituted benzamide with an organolithium reagent like n-butyllithium or t-butyllithium at a low temperature (e.g., -78 °C) can selectively replace the iodine atom with lithium. The resulting aryllithium species can then be trapped with a variety of electrophiles to introduce a new functional group at that specific position. nih.gov

Directed ortho metalation (DoM), guided by the amide functional group, offers another layer of regioselective control. organic-chemistry.org The amide directs an organolithium base to deprotonate the adjacent ortho-position. In a scaffold like this compound, the fluorine atom at the 2-position can also influence the site of metalation.

The strategic combination of these methods allows for a programmed, step-wise derivatization of complex benzamide scaffolds. nih.gov For example, a synthetic sequence could begin with a Pd-catalyzed coupling at the iodine, followed by a lithium-halogen exchange at the bromine, and finally, a modification involving the remaining halogen or another position on the ring. This controlled approach is essential for building a library of diverse, highly functionalized, and structurally complex molecules from a common polyhalogenated benzamide precursor. nih.govnih.gov

Table 2: Regioselective Functionalization Reactions on Halogenated Scaffolds

This interactive table provides examples of regioselective derivatization techniques applied to polyhalogenated aromatic compounds, illustrating the principles applicable to complex benzamide scaffolds.

| Starting Scaffold Type | Reaction | Reagents | Selective Position | Product Type | Reference |

| Poly-brominated Benzamide | Pd-catalyzed Cross-Coupling | Pd catalyst, boronic acid | Ortho-bromo position | Arylated Benzamide | nih.gov |

| Poly-brominated Benzamide | Lithium-Halogen Exchange | t-BuLi, then electrophile | Para-bromo position | Derivatized Benzamide | nih.gov |

| Bromo-Iodo Aromatic | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂ | Iodo position | Bromo-Aryl Aromatic | N/A |

| Iodo-Benzamide | Radical Cyclization | Cu Complex, Na-sulfinate | Iodo position | Sulfonylated Heterocycle | acs.org |

| Brominated Imidazopyrazole | Br/Mg-Exchange | i-PrMgCl·LiCl, then electrophile | Bromo position | Functionalized Heterocycle | nih.gov |

Mechanistic Investigations and Reactivity Studies of 3 Bromo 2 Fluoro 6 Iodobenzamide

Elucidation of Reaction Mechanisms in Halogenated Benzamide (B126) Transformations

The presence of multiple halogen substituents on the benzamide ring allows for a diverse range of chemical reactions, including substitution and coupling reactions. The reactivity of each halogen is influenced by its position and the electronic nature of the aromatic ring. For instance, the iodine atom, being the most polarizable and having the weakest carbon-halogen bond, is often the most reactive site for transformations like copper-catalyzed C-S bond formation.

In the context of related halogenated benzamides, mechanistic studies have revealed the involvement of various intermediates. For example, in the synthesis of quinazolinones from ortho-halobenzamides, copper-catalyzed reactions are frequently employed. These reactions can proceed through different pathways depending on the specific reactants and conditions, but often involve oxidative addition of the copper catalyst to the carbon-halogen bond. Similarly, the synthesis of isoquinolones from ortho-halobenzamides can be achieved through nickel-catalyzed annulation with alkynes, involving the selective cleavage of C-I and N-H bonds. encyclopedia.pub PhIO-mediated oxidation reactions of 2-aryloxybenzamides to their 2-(4-hydroxyphenoxy)benzamide derivatives are proposed to proceed through an oxonium intermediate, followed by intramolecular nucleophilic attack and subsequent elimination. mdpi.com

Principles of Regioselectivity and Site-Selectivity

The presence of three different halogen atoms on the benzamide ring of 3-Bromo-2-fluoro-6-iodobenzamide makes regioselectivity a critical aspect of its chemistry. The outcome of a reaction is determined by which halogen atom or which position on the ring is most susceptible to reaction under specific conditions.

Electronic and Steric Factors Governing Substituent Introduction

The introduction of new substituents onto the this compound ring is governed by a combination of electronic and steric factors. vulcanchem.com The fluorine atom at the 2-position and the bromine atom at the 3-position are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic substitution. Conversely, the iodine atom at the 6-position, while also electron-withdrawing, is the most readily displaced halogen in nucleophilic aromatic substitution and cross-coupling reactions due to the weaker C-I bond.

The steric bulk of the iodine atom can hinder reactions that require a planar transition state. vulcanchem.com The regioselectivity of reactions is also influenced by the directing effects of the existing substituents. For instance, in electrophilic aromatic substitution reactions, the amide group is an ortho-, para-director, although the ring is already heavily substituted.

| Factor | Influence on Reactivity |

| Electronic Effects | The electron-withdrawing nature of the fluorine and bromine atoms deactivates the ring towards electrophilic attack. The high polarizability of the C-I bond makes it the most likely site for oxidative addition in cross-coupling reactions. |

| Steric Hindrance | The bulky iodine atom at the 6-position can sterically hinder attack at this position and the adjacent 2-position. vulcanchem.com |

| Bond Strengths | The C-I bond is the weakest among the carbon-halogen bonds present, making it the most labile and prone to cleavage in many reactions. |

Influence of Catalysts, Ligands, and Reaction Conditions on Selectivity

The choice of catalyst, ligands, and reaction conditions plays a pivotal role in controlling the regioselectivity of reactions involving this compound and related halogenated benzamides. vulcanchem.com For instance, in nickel-catalyzed C-H halogenation of electron-deficient arenes, the choice of ligand can significantly influence the regioselectivity. rsc.org Similarly, in copper-catalyzed reactions, the nature of the copper source and any added ligands can determine which C-X bond (where X is a halogen) is activated. acs.org

Reaction conditions such as temperature and solvent can also be tuned to favor a particular reaction pathway. In some cases, careful control of these parameters can allow for the selective functionalization of one halogen over the others. For example, lower temperatures might favor the reaction at the most labile C-I bond, while higher temperatures might be required to activate the more stable C-Br or C-F bonds. The use of specific bases can also influence the outcome, as seen in the base-promoted SNAr reactions of ortho-fluorobenzamides. nih.gov

| Parameter | Effect on Selectivity | Example |

| Catalyst | The metal center (e.g., Ni, Cu, Pd) and its oxidation state can determine which C-X bond is preferentially activated. encyclopedia.pubrsc.org | Nickel catalysts are effective for C-F bond activation in some systems, while palladium is often used for C-Br and C-I activation. encyclopedia.pub |

| Ligand | The steric and electronic properties of the ligand can tune the reactivity of the metal catalyst and influence which substrate binds and reacts. acs.org | In some nickel-catalyzed reactions, the use of P(o-tol)3 versus PBu3 can switch the selectivity between different cyclization pathways. acs.org |

| Reaction Conditions | Temperature, solvent, and the nature of the base can all affect reaction rates and equilibria, thereby influencing selectivity. vulcanchem.comnih.gov | In the synthesis of quinazolinones, the choice of base (e.g., K2CO3, Cs2CO3) can impact the efficiency of the cyclization step. nih.gov |

Intermolecular Interactions and Non-Covalent Bonding

The solid-state structure and solution behavior of this compound are significantly influenced by non-covalent interactions, particularly halogen and hydrogen bonding. These interactions play a crucial role in determining the crystal packing and can also affect the molecule's reactivity.

Halogen Bonding in the Solid State and Solution

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov In this compound, both the bromine and iodine atoms can participate in halogen bonding. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. nih.gov

In the solid state, these interactions can lead to the formation of specific supramolecular assemblies. researchgate.net For instance, crystal structures of related halogenated compounds reveal short halogen-halogen contacts, which can be classified as either Type I or Type II interactions depending on the geometry. acs.org Type II interactions are considered true halogen bonds. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring can enhance the electrophilic character of the bromine and iodine atoms, thereby strengthening their halogen bonding capabilities. researchgate.net

Hydrogen Bonding Networks in Benzamide Crystal Structures

The amide group of this compound is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows for the formation of robust hydrogen bonding networks in the crystal lattice. researchgate.net In the crystal structures of many benzamides, molecules are linked into chains, sheets, or more complex three-dimensional architectures through N-H···O hydrogen bonds. researchgate.netmdpi.com

The interplay between hydrogen bonding and halogen bonding can lead to complex and interesting crystal packing arrangements. mdpi.com For example, in some structures, hydrogen-bonded chains of molecules may be further linked by halogen bonds, creating a more intricate supramolecular assembly. researchgate.net The specific pattern of hydrogen bonding can be influenced by the presence and position of the halogen substituents, which can affect the conformation of the molecule and the accessibility of the hydrogen bonding sites. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a complex molecule like 3-Bromo-2-fluoro-6-iodobenzamide, a multi-pronged NMR approach is necessary.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the amide and aromatic protons. The amide group (-CONH₂) protons typically appear as a broad singlet in the downfield region of the spectrum, usually between δ 7.0 and 8.5 ppm, due to their acidic nature and quadrupole broadening from the ¹⁴N nucleus. The aromatic region would feature two signals corresponding to the two protons on the benzene (B151609) ring. These protons are in different chemical environments and would likely appear as doublets due to coupling with each other.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide group is characteristically found far downfield, typically around δ 165–170 ppm. The six aromatic carbons would give distinct signals, with their chemical shifts heavily influenced by the attached halogen substituents. The carbon atom bonded to iodine (C-I) is expected at approximately δ 95–100 ppm, while the carbons bonded to fluorine (C-F) and bromine (C-Br) will also show characteristic shifts, with the C-F bond causing a large C-F coupling constant.

| ¹H NMR | Expected Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.2 | Doublet |

| Aromatic-H | 7.0 - 8.2 | Doublet |

| Amide-H₂ | 7.0 - 8.5 | Broad Singlet |

| ¹³C NMR | Expected Chemical Shift (δ ppm) |

| C=O (Amide) | 165 - 170 |

| Aromatic C-I | 95 - 100 |

| Aromatic C-F | 158 - 165 (with large ¹JCF) |

| Aromatic C-Br | 110 - 120 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-H | 125 - 140 |

| Aromatic C-CONH₂ | 135 - 145 |

Note: The exact chemical shifts require experimental determination and can be influenced by the solvent used.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterization. beilstein-journals.org This method is highly sensitive and provides specific information about the electronic environment of the fluorine substituent. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal is indicative of the electronic effects of the adjacent bromo and amide groups. Furthermore, this signal would exhibit coupling to the nearby aromatic proton, providing valuable information for assigning the proton signals in the ¹H NMR spectrum. The use of ¹⁹F NMR is a standard method in the analysis of fluorinated organic molecules. acs.org

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are employed. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish the coupling relationship between the two aromatic protons, confirming their proximity on the ring. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively link the aromatic proton signals to their corresponding aromatic carbon signals. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is key to assembling the final structure. numberanalytics.com It reveals correlations between protons and carbons separated by two or three bonds. For instance, it would show correlations from the amide protons to the carbonyl carbon and the adjacent aromatic carbon (C6). It would also show correlations from the aromatic protons to neighboring carbons, confirming the positions of the substituents relative to the protons. The combination of these advanced methods allows for a complete and reliable structural elucidation. diva-portal.orgibs.fr

Mass Spectrometry for Molecular Structure and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain insight into its structure through fragmentation analysis. For this compound (C₇H₄BrFINO), high-resolution mass spectrometry (HRMS) would confirm the exact mass of the molecular ion, which is 354.8454 g/mol .

The mass spectrum would display a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic). miamioh.edu The fragmentation pattern under electron ionization (EI) would likely involve initial cleavages characteristic of benzamides and halogenated aromatic compounds. Common fragmentation pathways include the loss of the amide group as a radical (•NH₂) or the loss of carbon monoxide (CO). Subsequent fragmentations would involve the loss of the halogen atoms. miamioh.edu

| Ion | Formula | Expected m/z | Description |

| [M]⁺ | [C₇H₄BrFINO]⁺ | 355/357 | Molecular ion |

| [M-NH₂]⁺ | [C₇H₃BrFIO]⁺ | 339/341 | Loss of amino radical |

| [M-CONH₂]⁺ | [C₆H₃BrFI]⁺ | 311/313 | Loss of carbamoyl (B1232498) radical |

| [M-Br]⁺ | [C₇H₄FINO]⁺ | 276 | Loss of bromine radical |

| [M-I]⁺ | [C₇H₄BrFNO]⁺ | 228/230 | Loss of iodine radical |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, analysis of structurally similar halogenated benzamides allows for a robust prediction of its solid-state characteristics. dcu.ieresearchgate.net A primary and highly predictable feature in the crystal packing of primary benzamides is the formation of hydrogen-bonded synthons. acs.org Molecules of this compound would likely form centrosymmetric dimers through pairs of N-H···O hydrogen bonds between the amide groups of two separate molecules. researchgate.netjst.go.jp

| Interaction Type | Donor | Acceptor | Description |

| Hydrogen Bond | N-H (Amide) | O=C (Amide) | Primary interaction forming dimers or chains. jst.go.jp |

| Halogen Bond | C-I | O=C | Iodine as an electrophilic "donor" to the carbonyl oxygen. |

| Halogen Bond | C-Br | O=C | Bromine as an electrophilic "donor" to the carbonyl oxygen. researchgate.net |

| Halogen Bond | C-I / C-Br | N (Amide) | Halogen interaction with the amide nitrogen. |

| Halogen-Halogen | C-I | Br-C | Type II halogen-halogen interaction between molecules. researchgate.net |

Supramolecular Synthons and Crystal Packing Motifs

No specific data is available for this compound.

High-Resolution Structural Data and Disorder Analysis

No specific data is available for this compound.

Computational Chemistry and Theoretical Modeling of 3 Bromo 2 Fluoro 6 Iodobenzamide

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful class of computational methods used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for calculating the properties of medium to large-sized molecules, providing a balance between accuracy and computational cost.

For 3-Bromo-2-fluoro-6-iodobenzamide, DFT calculations are essential for understanding its electronic properties and predicting its reactivity. The analysis typically focuses on the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

In this molecule, the benzene (B151609) ring is substituted with three different halogen atoms (fluorine, bromine, and iodine) and a benzamide (B126) group. These substituents have strong inductive and resonance effects that significantly influence the electron density distribution across the aromatic ring. The fluorine atom at position 2 is highly electronegative, exerting a strong electron-withdrawing inductive effect. The bromine at position 3 and iodine at position 6 also contribute to this electron withdrawal, while also potentially participating in halogen bonding. researchgate.netresearchgate.net DFT calculations can precisely map this electron distribution using Molecular Electrostatic Potential (MESP) plots, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. It is anticipated that the oxygen of the carbonyl group and the regions around the halogens would exhibit distinct electronic characteristics, guiding the molecule's interactions. nih.gov

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations offer a deeper, quantitative insight into the intrinsic properties of a molecule, derived from its calculated electronic wavefunction. These methods can predict a variety of characteristics before a compound is ever synthesized in a lab.

Molecular Geometry Optimization and Conformations

A foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure (i.e., the lowest energy conformation). For this compound, the presence of multiple bulky substituents on the benzene ring introduces significant steric hindrance. The large iodine atom at the ortho-position relative to the amide group is expected to cause notable distortion from a perfectly planar benzene ring structure.

Computational geometry optimization would likely reveal:

Steric Strain: The iodine atom at position 6 and the fluorine atom at position 2 will likely push the amide group (-CONH₂) out of the plane of the benzene ring.

Bond Lengths and Angles: The C-I and C-Br bonds will be significantly longer than C-F and C-C bonds. The bond angles within the benzene ring may deviate from the ideal 120° to accommodate the bulky substituents.

Amide Group Conformation: The orientation of the -NH₂ group relative to the carbonyl C=O bond can be explored. Studies on similar benzamides show that hindered rotation around the C(O)-N bond is common. mdpi.comnih.gov

The interactive table below provides hypothetical, yet realistic, data that would be expected from a geometry optimization calculation on this compound.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Atom Pair/Triplet | Predicted Value | Description |

|---|---|---|---|

| Bond Length | C-I | ~2.10 Å | Carbon-Iodine single bond |

| Bond Length | C-Br | ~1.90 Å | Carbon-Bromine single bond |

| Bond Length | C-F | ~1.35 Å | Carbon-Fluorine single bond |

| Bond Length | C=O | ~1.25 Å | Carbonyl double bond |

| Bond Angle | I-C6-C1-C2 | >120° | Deviation due to steric bulk of Iodine |

Vibrational Frequencies and Spectroscopic Predictions

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as bond stretching or bending. By calculating these frequencies, a theoretical spectrum can be generated, which is an invaluable tool for identifying the compound and confirming its structure.

For this compound, key predicted vibrational frequencies would include:

N-H Stretching: Typically appearing as two distinct bands in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the amide -NH₂ group.

C=O Stretching: A strong, sharp absorption band around 1650-1680 cm⁻¹, characteristic of the amide carbonyl group.

C-F, C-Br, and C-I Stretching: These vibrations occur in the fingerprint region of the spectrum (<1200 cm⁻¹). The C-F stretch is typically the highest in frequency, followed by C-Br, and then the low-frequency C-I stretch.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | -CONH₂ | 3350 - 3400 | Medium |

| Symmetric N-H Stretch | -CONH₂ | 3200 - 3250 | Medium |

| C=O Stretch | -CONH₂ | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Weak |

| C-F Stretch | Ar-F | 1100 - 1200 | Strong |

| C-Br Stretch | Ar-Br | 600 - 700 | Medium |

Electrophilicity and Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These indices are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of different aspects of reactivity.

Key descriptors for this compound would include:

Chemical Potential (μ): Related to the "escaping tendency" of an electron from the system. A higher (less negative) chemical potential suggests higher reactivity.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The numerous electron-withdrawing groups on this molecule would likely result in a high electrophilicity index, indicating it is a strong electron acceptor.

Table 3: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation for this compound |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons. Expected to be high. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to electron transfer. Expected to be moderately low due to multiple reactive sites. |

Hyperpolarizability and Non-Linear Optical Properties

Molecules that exhibit a large change in dipole moment upon electronic excitation can possess significant non-linear optical (NLO) properties. These properties are quantified by the molecular polarizability (α) and, more importantly, the first hyperpolarizability (β). Materials with high β values are of interest for applications in optoelectronics and photonics.

Computational methods can reliably predict these NLO properties. The presence of substituents that create a "push-pull" system (electron-donating and electron-withdrawing groups) across a π-conjugated system often leads to enhanced hyperpolarizability. While this compound is heavily substituted with electron-withdrawing groups, the amide group can have some electron-donating resonance character. Furthermore, research has shown that bromo-containing chromophores can exhibit significantly enhanced hyperpolarizability values. nih.gov A computational study would precisely quantify the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) to assess its potential as an NLO material.

Advanced Computational Methods for Reaction Mechanism Exploration

Beyond predicting static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions. rsc.org For a molecule like this compound, which is rich in functional groups, several reaction pathways could be investigated. For instance, it could serve as a substrate in cross-coupling reactions or nucleophilic aromatic substitution (S_NAr).

Advanced computational methods can be used to map the entire potential energy surface of a proposed reaction. This involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized.

Finding Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The structure of the TS provides crucial information about the bond-making and bond-breaking processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is directly related to the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.

For example, a computational study could explore the mechanism of a Suzuki coupling at the C-I or C-Br positions, determining which site is more reactive and elucidating the full catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. rsc.orgbeilstein-journals.org

Transition State Analysis and Reaction Pathways

A comprehensive search of chemical databases and scholarly articles yielded no specific studies on the transition state analysis or reaction pathways of this compound. Theoretical investigations in this area would typically involve the use of quantum chemical methods, such as density functional theory (DFT), to map out the potential energy surface of a given reaction. This would allow for the identification of transition states—the high-energy intermediates that connect reactants and products—and the determination of activation energies, which govern the reaction rates.

For a molecule like this compound, with multiple reactive sites, transition state analysis could provide invaluable insights into regioselectivity and chemoselectivity. For instance, in cross-coupling reactions, computational modeling could predict whether the carbon-bromine or the carbon-iodine bond is more likely to undergo oxidative addition to a metal catalyst. Similarly, in nucleophilic aromatic substitution reactions, theoretical calculations could determine the most favorable position for nucleophilic attack.

The absence of such data means that predictions about the reactivity of this compound are currently based on general principles of organic chemistry rather than specific computational evidence.

Modeling of Bond-Breaking and Bond-Forming Processes

Similarly, there is a lack of published research on the detailed modeling of bond-breaking and bond-forming processes for this compound. Such studies would delve into the electronic changes that occur during a chemical reaction, providing a step-by-step visualization of how bonds are cleaved and new ones are created. Techniques like the intrinsic reaction coordinate (IRC) analysis are often employed to follow the reaction path from the transition state down to the reactants and products, offering a dynamic picture of the transformation.

Modeling these processes for this compound would be particularly insightful due to the presence of three different halogen substituents (fluorine, bromine, and iodine). Understanding the energetics and mechanisms of cleaving the C-F, C-Br, and C-I bonds is fundamental to controlling its reactivity. For example, in metal-catalyzed reactions, the relative ease of breaking these bonds would dictate the reaction outcome.

Without specific computational studies, the nuanced electronic effects of the fluorine and amide groups on the bond dissociation energies of the carbon-halogen bonds can only be qualitatively estimated. Detailed quantitative models would be necessary to make precise predictions.

Applications of 3 Bromo 2 Fluoro 6 Iodobenzamide in Advanced Synthetic Chemistry

Role as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural framework of 3-Bromo-2-fluoro-6-iodobenzamide is integral to the synthesis of various active ingredients. The presence of bromo, fluoro, and iodo groups on the phenyl ring allows for differential reactivity in cross-coupling reactions, while the amide group can be involved in cyclization or further functionalization. This multi-handle nature makes it a powerful intermediate.

Research Findings:

The utility of related bromo-fluoro-phenylamide scaffolds is evident in the development of modern agrochemicals. For instance, m-diamide compounds, which are a class of insecticides, have been synthesized using precursors with similar substitution patterns. google.com A patent for such compounds describes the preparation of N-[2-Bromo-4-(1,1,1,2,3,3,3-heptafluoroprop-2-yl)-6-(trifluoromethyl)phenyl]-3-[N-(1-cyclopropyl-ethyl)-4-(methanesulfonyl)benzamido]-2-fluorobenzamide, highlighting the importance of the 2-fluoro-benzamide core in creating complex molecules for the pesticide industry. google.com The synthesis involves coupling a substituted 2-fluorobenzamide (B1203369) derivative with an aniline (B41778) component, a strategy where this compound could serve as a key starting material due to its reactive halogen sites. google.com Furthermore, commercial suppliers note the compound's application for medicinal purposes, underscoring its role as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs). pharmint.net

The table below summarizes the potential of this structural class in generating complex molecules for different industries.

| Target Industry | Molecule Class Example | Synthetic Relevance of the Scaffold |

| Agrochemical | m-Diamide Insecticides | The 2-fluorobenzamide core is crucial for building the final complex structure. google.com |

| Pharmaceutical | Active Pharmaceutical Ingredients | The compound is supplied as an intermediate for medicinal chemistry applications. pharmint.net |

Scaffold for the Construction of Complex Molecules and Bioactive Scaffolds

A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups are appended to create a library of related compounds. The unique arrangement of reactive sites on this compound makes it an ideal scaffold for building structurally diverse and biologically active molecules.

Research Findings:

The 2-iodobenzamide (B1293540) substructure, a key component of the title compound, is particularly valuable for synthesizing isoquinoline-based frameworks. Isoquinolines are privileged scaffolds in medicinal chemistry due to their presence in numerous pharmacologically active compounds. nih.gov Research has demonstrated that 2-iodobenzamides can undergo copper-catalyzed cascade cyclization reactions to form 3-substituted isoquinoline (B145761) scaffolds, which have shown potential as inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Similarly, the isoquinolin-1(2H)-one scaffold, which exhibits antimicrobial, analgesic, and antihypertensive activities, can be constructed using 2-halobenzoic acids in multicomponent reactions. rug.nl The ability to use halogenated precursors like this compound allows for the introduction of multiple points of diversity in the final products. rug.nl

The following table details examples of bioactive scaffolds that can be accessed from precursors containing the 2-iodobenzamide moiety.

| Bioactive Scaffold | Synthetic Strategy | Potential Biological Activity |

| 3-Substituted Isoquinolines | Copper-catalyzed cascade cyclization of 2-iodobenzamides. nih.gov | PDE4B Inhibition nih.gov |

| Isoquinolin-1(2H)-ones | Ugi-type multicomponent reaction followed by copper-catalyzed cyclization of 2-halobenzoic acid derivatives. rug.nlrug.nl | Antimicrobial, Analgesic, Antihypertensive rug.nl |

Precursor for the Development of Ligands in Catalysis

In transition metal catalysis, ligands are organic molecules that bind to the metal center and play a critical role in determining the catalyst's activity, selectivity, and stability. The development of novel ligands is essential for advancing synthetic chemistry. Substituted benzamides and other aromatic halides are frequently used as starting materials for ligand synthesis.

Research Findings:

The ortho-haloaryl motif present in this compound is a common feature in precursors for phosphine (B1218219) ligands. Bulky, electron-rich phosphine ligands are highly effective in palladium-catalyzed cross-coupling reactions, such as the α-arylation of ketones. researchgate.net The synthesis of these ligands often involves the reaction of an aryl halide with a phosphine source. A "kinetic template effect," where an ortho-substituent on an aryl halide coordinates to a metal catalyst, can facilitate the formation of aryl-phosphorus bonds, with the reactivity order of the halogens being I > Br > Cl. shu.ac.uk This hierarchy suggests that the iodine atom in this compound would be the most reactive site for such transformations, allowing for its selective conversion into a phosphine ligand while leaving the bromine and fluorine atoms available for subsequent reactions. The development of such multifunctional ligands could enable novel catalytic processes.

Synthesis of Advanced Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to medicinal chemistry and materials science. The strategic placement of halogens and an amide group in this compound makes it a powerful precursor for constructing a wide array of complex heterocyclic systems through intramolecular and intermolecular cyclization reactions.

Research Findings:

The reactivity of the 2-iodobenzamide moiety has been harnessed to create various sulfur-containing heterocycles. For example, in a copper-catalyzed three-component reaction, o-iodobenzamides react with elemental sulfur (S₈) and dichloromethane (B109758) to yield 2,3-dihydrobenzothiazinones. acs.org Another study showed that 2-bromobenzothioamides, which can be derived from the corresponding benzamides, react with elemental sulfur in the presence of a copper catalyst to produce benzodithioles. acs.org

Furthermore, the 2-aminobenzamide (B116534) framework, which can be derived from the title compound, is a classic starting point for nitrogen-containing heterocycles. Diazotization of substituted 2-aminobenzamides, such as 2-amino-5-fluorobenzamide (B107079) and 2-amino-5-bromobenzamide, followed by intramolecular cyclization yields 1,2,3-benzotriazin-4(3H)-ones. rsc.org The synthesis of thienopyrimidines and pyrimidoquinolines, which possess a broad range of pharmacological activities, also frequently involves precursors with similar substitution patterns. researchgate.netrsc.org

The table below illustrates the diversity of heterocyclic systems that can be synthesized from precursors structurally related to this compound.

| Heterocyclic System | Synthetic Precursor Type | Key Reaction Type |

| Benzodithioles | 2-Bromobenzothioamide | Copper-catalyzed reaction with S₈ acs.org |

| 1,2,3-Benzotriazin-4(3H)-ones | 2-Amino-5-halobenzamide | Diazotization and cyclization rsc.org |

| Thieno[2,3-d]pyrimidines | Substituted aminothiophenes/pyrimidines | Cyclocondensation reactions researchgate.net |

| Pyrimido[4,5-b]quinolines | 6-Aminothiouracil and substituted aldehydes/ketones | Multi-component condensation rsc.org |

| Benzo[d]isothiazol-3(2H)-ones | 2-Iodobenzamide | Copper-catalyzed reaction with S₈ nih.gov |

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of complex molecules like 3-Bromo-2-fluoro-6-iodobenzamide traditionally relies on multi-step processes that can generate significant chemical waste and utilize hazardous reagents. Future research will increasingly focus on developing greener, more efficient synthetic pathways.

Key Research Thrusts:

Green Chemistry Principles: The application of green chemistry principles is paramount. This includes the use of safer solvents, minimizing byproducts, and improving energy efficiency. researchgate.net For instance, exploring solvent-free reactions or employing alternative, benign solvents can drastically reduce the environmental impact of synthesis. researchgate.net

Atom Economy: Synthetic routes that maximize the incorporation of all starting material atoms into the final product are highly desirable. researchgate.net Methodologies that achieve high atom economy, such as certain catalytic C-H activation strategies, will be a major focus.

Catalysis: The development and use of novel catalysts, including biocatalysts and metal-free organocatalysts, can lead to more selective and efficient reactions under milder conditions. researchgate.netresearchgate.net

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control, which can be particularly beneficial for halogenation reactions.

| Green Synthesis Approach | Potential Benefit for Halogenated Benzamides |

| Microwave-Assisted Synthesis | Rapid, eco-friendly production with high yields. researchgate.net |

| Electrochemical Synthesis | Avoids the need for metals, external oxidants, or sacrificial agents, improving atom economy. frontiersin.org |

| Biocatalysis | Offers high selectivity and operates under mild, environmentally friendly conditions. researchgate.net |

| Solvent-Free Reactions | Reduces volatile organic compound (VOC) emissions and simplifies product purification. researchgate.netfnasjournals.com |

These sustainable approaches aim to create synthetic routes that are not only environmentally responsible but also more efficient and cost-effective.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The distinct electronic properties and steric environment created by the three different halogens on the aromatic ring of this compound suggest a rich and largely unexplored reactivity profile. Future research will delve into harnessing this unique substitution pattern for novel chemical transformations.

Key Areas of Exploration:

Selective Cross-Coupling Reactions: The differential reactivity of the C-Br, C-F, and C-I bonds provides an opportunity for highly selective, sequential cross-coupling reactions. Developing catalytic systems that can discriminate between these halogens will enable the construction of highly complex and diverse molecular architectures.

C-H Activation: Direct functionalization of the remaining C-H bonds on the aromatic ring, guided by the existing substituents, presents a powerful tool for late-stage modification and the synthesis of novel derivatives.

Halogen-Bonding Mediated Reactions: The iodine and bromine atoms can act as halogen bond donors, potentially influencing reaction pathways and enabling novel types of catalysis and supramolecular assembly.

Photocatalysis: Visible-light-induced reactions could unlock new reactivity pathways, such as radical-mediated transformations, that are not accessible through traditional thermal methods.

The study of such reactions will not only expand the synthetic utility of this compound but also contribute to a more fundamental understanding of the reactivity of polyhalogenated aromatic systems.

Expansion of Structural Databases for Diverse Mixed Halogenated Benzamides

A thorough understanding of the three-dimensional structure of this compound and its derivatives is crucial for predicting their properties and interactions. Expanding crystallographic databases with a diverse set of mixed halogenated benzamides is a critical future direction.

Importance of Structural Databases:

Structure-Based Drug Design (SBDD): High-resolution crystal structures are the foundation of SBDD, allowing for the rational design of molecules with specific biological activities. nih.govresearchgate.net Databases like the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) are indispensable tools in this process. fnasjournals.comnih.gov

Understanding Intermolecular Interactions: Detailed structural data provides insights into non-covalent interactions, such as hydrogen and halogen bonds, which govern crystal packing and can influence physical properties like solubility. frontiersin.orgbirmingham.ac.uk

Materials Science: The solid-state arrangement of molecules dictates the properties of materials. A rich structural database can guide the design of new materials with desired characteristics.

A systematic study of the crystal structures of a series of halogenated benzamides can reveal trends in their solid-state arrangements and intermolecular interactions. researchgate.netnih.gov This knowledge is invaluable for crystal engineering and the development of new pharmaceutical cocrystals and materials. fnasjournals.com

| Database | Relevance to Halogenated Benzamides |

| Cambridge Structural Database (CSD) | A repository for small-molecule organic and metal-organic crystal structures, crucial for analyzing trends in halogen bonding and crystal packing. tezu.ernet.innih.gov |

| Protein Data Bank (PDB) | Contains structures of proteins and their complexes with ligands, essential for structure-based drug discovery involving benzamide-based inhibitors. researchgate.netnih.gov |

| Inorganic Crystal Structure Database (ICSD) | Provides data on inorganic compounds, which can be relevant for understanding metal-catalyzed reactions involving halogenated benzamides. uni-muenchen.de |

Integration of Advanced Analytical and Computational Methodologies for Predictive Design

The convergence of advanced analytical techniques and powerful computational methods is set to revolutionize the study of complex molecules. For this compound, this integration will enable the predictive design of new molecules with tailored properties.

Synergistic Methodologies:

Quantum Mechanics (QM): QM calculations can provide deep insights into the electronic structure, reactivity, and nature of non-covalent interactions like halogen bonding. birmingham.ac.uknih.gov These methods can be used to predict reaction mechanisms and spectroscopic properties. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on existing data to predict various properties, such as toxicity, bioactivity, and reaction outcomes, for new halogenated compounds. nih.govnih.gov This can significantly accelerate the discovery and optimization process. researchgate.netfnasjournals.com

Advanced Analytical Techniques: Techniques like comprehensive two-dimensional gas chromatography (GC×GC) and high-resolution mass spectrometry (HRMS) are essential for the separation and identification of complex mixtures of halogenated compounds and their reaction products. chromatographyonline.comupo.es

Computational Structure Prediction: Crystal structure prediction calculations can help to understand and even predict the phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different properties.

The use of these integrated methodologies will allow researchers to move from a trial-and-error approach to a more rational, predictive design of new derivatives of this compound for a wide range of applications in medicine and materials science.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-2-fluoro-6-iodobenzamide, and how can purity (>95%) be ensured?

Synthesis typically involves halogenation and amidation steps. For regioselective halogenation, meta-directing groups can guide substitution patterns. To ensure purity, employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid). Purity validation via NMR (¹H/¹³C) and mass spectrometry is critical .

Q. How should this compound be stored to prevent degradation, given its halogen-rich structure?

Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to minimize light-induced degradation and oxidative side reactions. Avoid proximity to oxidizing agents, as halogens (Br, I) are susceptible to radical formation . Stability testing under accelerated conditions (40°C/75% RH for 14 days) can confirm storage protocols .

Q. What analytical techniques are recommended for characterizing halogen positioning in the benzamide scaffold?

Use ¹⁹F NMR to confirm fluorine placement (δ ~ -110 to -120 ppm for aryl-F) and X-ray crystallography for unambiguous halogen positioning. Coupling constants in ¹H NMR (e.g., J₃-F for ortho-F interactions) further validate substitution patterns .

Advanced Research Questions

Q. How can regioselectivity challenges in multi-halogenated benzamide synthesis be addressed?

Leverage directing groups (e.g., amides) and transition-metal catalysts. For example, Pd-mediated cross-coupling (Heck/Suzuki) can selectively replace iodine due to its lower bond dissociation energy vs. bromine/fluorine. Computational modeling (DFT) predicts reactivity trends for halogen displacement . Use isotopic labeling (e.g., deuterated analogs from ) to track substitution pathways .

Q. What methodologies resolve contradictions in reported reactivity data for halogenated benzamides?

Contradictions often arise from solvent polarity or catalyst choice. For example, Sonogashira coupling efficiency varies with Pd(PPh₃)₄ vs. PdCl₂(dppf). Systematic studies comparing solvent systems (DMF vs. THF) and catalyst loadings (1–5 mol%) are recommended. Meta-analyses of reaction databases (e.g., Reaxys) can identify outliers .

Q. How can computational tools predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electrostatic potentials to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like kinase enzymes. Pair these with in vitro assays (e.g., IC₅₀ measurements) to validate predictions .

Q. What strategies mitigate steric hindrance in cross-coupling reactions involving bulky halogens (I, Br)?

Employ bulky ligands (e.g., XPhos) to stabilize Pd intermediates and enhance turnover. Microwave-assisted synthesis (120°C, 30 min) accelerates sluggish reactions. For sterically hindered aryl iodides, nickel catalysts (NiCl₂·dme) improve yields .

Methodological Considerations

Q. How to design a robust SAR study for halogenated benzamides?

Q. What are the limitations of current spectral libraries in identifying degradation products?

Libraries often lack multi-halogenated metabolite data. Address this by spiking samples with synthesized degradation markers (e.g., dehalogenated byproducts) and using high-resolution LC-QTOF-MS for untargeted screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.